![molecular formula C13H15ClN2O B1506964 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride CAS No. 1116395-27-7](/img/structure/B1506964.png)
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Overview
Description
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride, also known as amoxapine, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used for the treatment of major depressive disorder and has been shown to be effective in improving mood and reducing symptoms of depression.
Mechanism of Action
The exact mechanism of action of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride is not fully understood, but it is thought to work by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. It also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in regulating mood. It has also been shown to have some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, it has been shown to have some anticholinergic effects, which may contribute to its side effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation is that it has some anticholinergic effects, which can cause side effects such as dry mouth and constipation. Additionally, it has been shown to have some potential for abuse, which may limit its use in certain types of experiments.
Future Directions
There are a number of possible future directions for research on 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride. One area of interest is the development of new antidepressant drugs based on the structure of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride. Another area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, there is ongoing research into the potential use of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride in the treatment of chronic pain and neuropathic pain. Finally, there is a need for further research into the long-term effects of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride use, particularly in terms of its potential for abuse and dependence.
Scientific Research Applications
Amoxapine has been extensively studied in scientific research for its antidepressant properties. It has been shown to be effective in treating major depressive disorder, as well as other psychiatric disorders such as bipolar disorder and anxiety disorders. It has also been studied for its potential use in the treatment of chronic pain and neuropathic pain.
properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-azepin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-15-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-9,12H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNUQQWJUNUMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC(C1=O)N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721246 | |
Record name | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride | |
CAS RN |
1116395-27-7 | |
Record name | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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